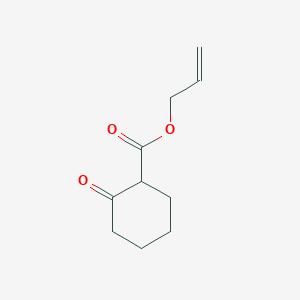

Allyl 2-oxocyclohexanecarboxylate

Description

Structural Classification and Functional Group Significance of α-Keto Esters and β-Keto Esters

Organic compounds containing both a ketone and an ester functional group are broadly classified as keto esters. Their classification into α-keto esters and β-keto esters depends on the relative position of the ketone's carbonyl group to the ester functionality.

α-Keto Esters: In these molecules, the ketone carbonyl group is located on the α-carbon, the carbon atom immediately adjacent to the ester group (C-2 position). These compounds are also referred to as 2-oxo esters. mcat-review.org They are important building blocks for various heterocyclic compounds and are found as structural subunits in some natural products. beilstein-journals.org

β-Keto Esters: These compounds feature a ketone carbonyl group at the β-carbon, which is the third carbon from the ester's oxygen (C-3 position). mcat-review.orgucla.edu Allyl 2-oxocyclohexanecarboxylate is a classic example of a β-keto ester. The defining structural feature of β-keto esters is the presence of a methylene (B1212753) group (–CH₂–) flanked by two carbonyl groups (the ketone and the ester). mcat-review.org

The strategic placement of these functional groups in β-keto esters confers unique and highly useful chemical properties:

Acidity of the α-Hydrogen: The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon) are significantly more acidic than typical C-H bonds. mcat-review.org This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. mcat-review.org This acidity allows for easy deprotonation to form a nucleophilic enolate, which is central to many of their reactions. fiveable.meaklectures.com

Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of the keto form and the enol form, a phenomenon known as tautomerism. mcat-review.org The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Reactivity: The dual functional nature makes β-keto esters versatile intermediates. fiveable.me They can undergo reactions at the α-carbon (e.g., alkylation), at the ketone carbonyl, and at the ester carbonyl. aklectures.commdpi.com A key reaction is decarboxylation, where the ester group is removed upon hydrolysis to a β-keto acid, yielding a ketone. mcat-review.orgaklectures.com

Strategic Importance of Cyclohexanone (B45756) and Allylic Derivatives as Synthetic Intermediates

Both the cyclohexanone ring and the allylic ester group within this compound are privileged structural motifs in organic synthesis, serving as versatile building blocks for more complex molecules. fiveable.meorganic-chemistry.org

Cyclohexanone Derivatives: The six-membered cyclohexanone ring is a fundamental scaffold found in numerous natural products and pharmaceuticals. Its derivatives are key starting materials for constructing complex cyclic and polycyclic systems. organic-chemistry.orgresearchgate.net The presence of the ketone allows for a wide range of transformations, including aldol (B89426) condensations, enamine chemistry, and reductions, making it a cornerstone in synthetic strategies. byjus.comyoutube.com For instance, reactions can be performed to introduce substituents onto the ring or to modify the ring itself through processes like ring contraction. nih.gov

Allylic Derivatives: The allyl group (–CH₂–CH=CH₂) is of paramount importance in modern organic synthesis. pnas.orgnih.gov Its utility stems from several key features:

It can act as a protecting group for carboxylic acids, which can be removed under mild, often palladium-catalyzed, conditions. nih.gov

It serves as a reactive handle for carbon-carbon bond formation. Transition metal-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, utilize allylic substrates to form new bonds. rsc.orgacs.org

The double bond within the allyl group can be subjected to a variety of transformations, including oxidation and addition reactions. chemicalbook.com

Allylic esters of β-keto acids are precursors to palladium enolates, which can undergo a host of further reactions like aldol condensations, Michael additions, and the formation of α-allyl ketones. nih.gov

Overview of Research Trajectories Pertaining to this compound and its Analogs

Research involving this compound and its analogs, such as the corresponding ethyl ester, has largely focused on leveraging their unique reactivity for the synthesis of other valuable compounds.

A primary area of investigation involves the palladium-catalyzed decarboxylation of these molecules. nih.gov This reaction does not simply remove the allyl ester group to yield a ketone but proceeds through a π-allylpalladium intermediate. This transient species can then undergo various subsequent transformations, making it a powerful tool in synthesis. For example, these intermediates can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, or participate in intramolecular aldol reactions. nih.gov This modern approach expands the classical utility of β-keto esters, which traditionally involved alkylation followed by harsh hydrolysis and decarboxylation to produce ketones. nih.gov

Another significant synthetic application is the use of this compound and related compounds as precursors for 2-allylcyclohexanone. chemicalbook.comorgsyn.org The process involves the hydrolysis of the ester followed by decarboxylation. orgsyn.org 2-Allylcyclohexanone itself is a useful intermediate, for example, in the synthesis of bicyclic ketones or natural products like the defensive secretion of the Mexican bean beetle. chemicalbook.com

Recent studies on related β-keto ester derivatives have explored their synthesis and reactivity in various contexts. For instance, reactions of ethyl 2-oxocyclohexane-1-carboxylate with different amines have been shown to produce a variety of enamine structures and other heterocyclic compounds, some with potential antimicrobial activity. researchgate.net

Data Tables

Table 1: Physical Properties of this compound and a Related Compound

This table provides key physical and chemical properties for this compound and its widely studied ethyl analog.

| Property | This compound | Ethyl 2-oxocyclohexanecarboxylate |

| CAS Number | 5453-93-0 chemicalbook.com | 1655-07-8 chemsynthesis.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄O₃ | C₉H₁₄O₃ chemsynthesis.com |

| Molecular Weight | 182.22 g/mol | 170.21 g/mol sigmaaldrich.comnih.gov |

| Boiling Point | Not available | 106 °C at 11 mmHg chemsynthesis.comsigmaaldrich.com |

| Density | Not available | 1.064 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not available | n20/D 1.477 sigmaaldrich.com |

| SMILES | C=CCOC(=O)C1CCCCC1=O | CCOC(=O)C1CCCCC1=O chemsynthesis.comsigmaaldrich.com |

Data sourced from publicly available chemical databases. Properties for this compound are less commonly reported than for its ethyl analog.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2,8H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTZVBVAVFIMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-93-0 | |

| Record name | NSC18912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Reactivity and Chemical Transformations of Allyl 2 Oxocyclohexanecarboxylate

Nucleophilic Reactions at the Carbonyl and Alpha Positions

The presence of the β-keto ester functionality in allyl 2-oxocyclohexanecarboxylate makes it susceptible to a variety of nucleophilic attacks. The carbonyl group and the adjacent α-carbon are the primary sites for such reactions.

The carbonyl carbon of the ester and the ketone are electrophilic and can be attacked by nucleophiles. Nucleophilic acyl substitution can occur at the ester carbonyl, leading to the replacement of the allyloxy group. youtube.com For instance, hydrolysis under acidic or basic conditions would yield 2-oxocyclohexanecarboxylic acid. memcode.com

The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. For example, it can be alkylated using alkyl halides. Cyclic β-keto esters like ethyl 2-oxocyclohexanecarboxylate can be alkylated and subsequently decarboxylated to produce 2-substituted cyclohexanones. memcode.com

The general mechanism for a carbonyl condensation reaction involves one molecule acting as a nucleophilic donor (after deprotonation) and adding to a second molecule acting as an electrophilic acceptor. memcode.com

Allylic Functional Group Transformations and Rearrangements

The allyl group in this compound provides another reactive handle for a wide array of chemical transformations, including palladium-catalyzed reactions and intramolecular rearrangements.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C and C-heteroatom bonds. nih.gov In this reaction, a palladium(0) catalyst reacts with the allyl group to form a π-allylpalladium intermediate. This intermediate is electrophilic and can be attacked by a nucleophile.

The use of chiral ligands in these reactions can induce high levels of enantioselectivity, making it a valuable tool for the synthesis of chiral molecules. nih.govthieme-connect.de Stabilized nucleophiles, such as those derived from malonates, and prochiral nucleophiles are commonly employed in these reactions. The reaction of various acetate (B1210297) esters with dimethyl malonate in the presence of a palladium catalyst has been shown to produce allylic alkylation products in high yields. nih.gov

The general scheme for a palladium-catalyzed allylic alkylation is shown below:

Table 1: Examples of Palladium-Catalyzed Allylic Alkylation

| Nucleophile | Catalyst System | Product Type | Reference |

| Dimethyl malonate | [Pd(η³-C₃H₅)Cl]₂ / Chiral Ligand | Chiral allylic alkylation product | nih.gov |

| 2-Acylimidazoles | Pd₂(dba)₃·CHCl₃ / Chiral Ligand | Enantioenriched 2-acylimidazoles | nih.gov |

| 3-Carboxamide oxindoles | Palladium Catalyst | 3-Carboxamide-3-allylation oxindoles | rsc.org |

The allyl group can also participate in intramolecular reactions. While specific examples for this compound are not extensively documented in the provided search results, the reactivity pattern of allylic systems suggests the possibility of such transformations.

For instance, an intramolecular Diels-Alder reaction could potentially occur if a suitable diene system is present or generated within the molecule. The allyl group would act as the dienophile.

The Schmidt reaction typically involves the reaction of a carbonyl compound with hydrazoic acid. While not a direct reaction of the allyl group itself, subsequent transformations of the cyclohexanone (B45756) ring could lead to substrates suitable for this rearrangement.

Allylic halides and tosylates are known to be excellent substrates for SN2 reactions due to the stabilization of the transition state through hyperconjugation with the adjacent π-system. libretexts.org This enhanced reactivity can be exploited in intramolecular cyclization reactions.

Conversions of the Cyclohexanone Ring System

The cyclohexanone ring of this compound can undergo various transformations, including aromatization, ring expansions, and ring contractions, leading to a diverse range of molecular architectures.

Derivatives of cyclohexanone can be aromatized to form substituted phenols or other aromatic compounds. This can often be achieved through dehydrogenation reactions, typically using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures. The presence of the carbonyl group and the ester can influence the outcome of such reactions.

The cyclohexanone ring system can be induced to undergo ring expansion or contraction under specific reaction conditions.

Ring Expansion: Ring expansion of cyclic ketones can be achieved through various methods. youtube.comchemistrysteps.com For example, the Tiffeneau-Demjanov rearrangement can expand a six-membered ring to a seven-membered ring. This typically involves the formation of a β-amino alcohol from the ketone, followed by diazotization and rearrangement.

Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of α-halocycloketones. chemistrysteps.com Treatment of an α-halocyclohexanone with a base leads to the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a cyclopentanecarboxylic acid derivative. chemistrysteps.com For example, 2-bromocyclohexanone (B1249149) undergoes ring contraction when treated with a base. chemistrysteps.com

Another method for ring contraction involves the Wolff rearrangement of α-diazoketones, which can be prepared from the corresponding ketones. libretexts.org

Decarboxylative Transformations for Skeletal Modifications

The decarboxylative transformations of this compound are well-established and represent a significant aspect of its synthetic utility. These reactions leverage the facile loss of carbon dioxide from the β-keto ester moiety upon activation, typically with a palladium(0) catalyst, to generate a nucleophilic enolate intermediate. This enolate can then participate in various bond-forming reactions, leading to significant modifications of the cyclohexanone skeleton.

A prominent application of this compound is in palladium-catalyzed decarboxylative allylation, a reaction often referred to as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This transformation is particularly valuable for the construction of all-carbon quaternary centers, which are challenging structural motifs to synthesize using traditional methods. nih.gov The reaction proceeds via the oxidative addition of a palladium(0) catalyst to the allyl ester, forming a π-allylpalladium complex and releasing the enolate of the β-keto ester after decarboxylation. nih.govyoutube.com The subsequent intramolecular attack of the enolate on the π-allylpalladium intermediate results in the formation of an α-allylated ketone with a newly formed quaternary carbon at the α-position. nih.govorgsyn.org

A key example of this transformation is the asymmetric synthesis of (S)-2-allyl-2-methylcyclohexanone from allyl 1-methyl-2-oxocyclohexanecarboxylate. nih.govnih.govresearchgate.net This reaction demonstrates the ability to control the stereochemistry of the newly formed quaternary center through the use of chiral ligands.

Table 1: Asymmetric Decarboxylative Allylation of Allyl 1-methyl-2-oxocyclohexanecarboxylate orgsyn.orgnih.govnih.govresearchgate.net

| Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Pd₂(dba)₃ / (S)-tert-ButylPHOX | Toluene | 30 | 99 | 98 |

| Pd₂(dba)₃ / (S)-tert-ButylPHOX | - | 40 | 85-95 | 86-87 |

The high yields and enantioselectivities achievable in these reactions underscore the power of this methodology for the synthesis of complex molecules. The reaction conditions are generally mild, and the process is atom-economical, with carbon dioxide as the primary byproduct. wikipedia.org

This compound can also undergo palladium-catalyzed decarboxylative dehydrogenation to furnish α,β-unsaturated ketones. nih.govacs.org This transformation involves the initial palladium-catalyzed decarboxylation to form a palladium enolate intermediate, which then undergoes β-hydride elimination to introduce a double bond into the cyclohexanone ring. nih.gov This reaction provides a direct route to α-substituted-α,β-unsaturated ketones from readily available β-keto esters.

For example, the reaction of an allyl α-substituted cyclohexanonecarboxylate in the presence of a palladium catalyst in a suitable solvent like acetonitrile (B52724) leads to the formation of the corresponding α-substituted-2-cyclohexen-1-one. This process is driven by the formation of the thermodynamically stable conjugated system. A related tandem dehydrogenation-olefination-decarboxylation sequence has also been reported for cycloalkyl carboxylic acids, highlighting the broader potential of such transformations. organic-chemistry.orgnih.gov

Enantioselective Synthesis and Stereochemical Control Strategies

Asymmetric Catalytic Methodologies Utilizing Allyl 2-oxocyclohexanecarboxylate as a Substrate

Asymmetric catalysis provides an efficient route to enantiomerically enriched products from prochiral substrates like this compound. These methods often employ a small amount of a chiral catalyst to generate large quantities of a chiral product.

The success of many asymmetric catalytic reactions hinges on the design and application of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for forming carbon-carbon bonds with high enantioselectivity. In this context, various chiral ligands have been developed and successfully applied. For instance, a synergistic catalytic system comprising an achiral palladium complex and a chiral primary amino acid has been used for the highly enantioselective α-allylation of α-substituted β-ketoesters, including 2-oxocycloalkanecarboxylates. researchgate.net This dual catalytic approach has proven effective for generating α,α-disubstituted β-ketoesters with a quaternary carbon stereocenter in high yields (91–99%) and excellent enantioselectivities (90–99% ee). researchgate.net

The Trost ligands, which are C2-symmetric and feature amide functionalities capable of hydrogen bonding, have also been instrumental in this field. caltech.edu Modifications to the backbone and arylphosphine substituents of these ligands have led to altered reactivity and selectivity in asymmetric alkylation reactions. caltech.edu

| Ligand Type | Catalyst System | Substrate Scope | Enantioselectivity (ee) | Reference |

| Chiral Primary Amino Acid | Achiral Palladium Complex | α-Substituted β-ketoesters | Up to 99% | researchgate.net |

| Trost Ligands | Palladium Complex | Various | High | caltech.edu |

This table summarizes the application of different chiral ligand systems in asymmetric catalysis involving substrates related to this compound.

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. wikipedia.org This process involves the in-situ racemization of the starting material, allowing the slower-reacting enantiomer to be converted into the faster-reacting one, which is then selectively transformed by a chiral catalyst. wikipedia.org While specific examples of DKR directly on this compound are not detailed in the provided results, the principle is highly relevant for related cyclic β-keto esters and alcohols. wikipedia.orgnih.gov

Asymmetric transfer hydrogenation (ATH) is another key technique for the enantioselective reduction of ketones and other prochiral substrates. shu.edusigmaaldrich.com This method typically uses a stable and readily available hydrogen donor, such as isopropanol (B130326) or formic acid, in conjunction with a chiral transition metal catalyst. shu.edusigmaaldrich.com Ruthenium complexes with chiral ligands like BINAP and its derivatives are commonly employed for the ATH of ketones, including functionalized cyclic ketones. shu.edunih.gov The directing effects of substituents on the substrate, such as an o-hydroxyphenyl group, can significantly influence the stereochemical outcome of the reduction. nih.gov

This table outlines the principles of Dynamic Kinetic Resolution and Asymmetric Transfer Hydrogenation.

Controlling both regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product) is paramount in organic synthesis. In reactions involving allylic substrates, such as those derived from this compound, the formation of different constitutional isomers and stereoisomers is possible.

For instance, in palladium-catalyzed allylic alkylation, the nucleophile can attack either the terminal or internal carbon of the π-allyl palladium intermediate. The choice of ligand, solvent, and other reaction parameters can influence this regioselectivity. Similarly, the stereoselectivity is governed by the chiral environment created by the catalyst system. The combination of a chiral primary amino acid and an achiral palladium complex has been shown to effectively control both regioselectivity and enantioselectivity in the α-allylation of α-substituted β-ketoesters. researchgate.net

The development of methods for the catalytic asymmetric synthesis of all-carbon quaternary stereocenters is a significant challenge due to steric hindrance. nih.gov Palladium-catalyzed asymmetric allylic alkylation has emerged as a robust method for constructing such centers, particularly in the formation of five- and six-membered rings. caltech.edunih.gov

Diastereoselective Processes and Stereoisomeric Outcomes

Diastereoselective reactions are crucial for synthesizing molecules with multiple stereocenters. In these reactions, one diastereomer of the product is formed preferentially over others. Cascade reactions, such as inter- and intramolecular double Michael additions, have been employed to synthesize highly substituted cyclohexanones with high diastereoselectivity. beilstein-journals.org For example, the reaction of curcumins with arylidenemalonates can lead to functionalized cyclohexanones as the major products with excellent diastereoselectivity. beilstein-journals.org

The stereochemical outcome of a reaction can be influenced by the structure of the substrate and the reaction conditions. For instance, in E2 elimination reactions, the anti-periplanar arrangement of the hydrogen and the leaving group dictates the stereochemistry of the resulting alkene. khanacademy.org

Asymmetric Construction of All-Carbon Quaternary Stereocenters

The creation of all-carbon quaternary stereocenters, where a carbon atom is bonded to four different carbon substituents, is a formidable task in synthetic chemistry. nih.govnih.gov The steric congestion around such centers makes their enantioselective construction particularly challenging. nih.gov

Palladium-catalyzed asymmetric allylic alkylation has proven to be a highly effective strategy for synthesizing these complex motifs. caltech.edunih.gov This method has been widely used to construct quaternary stereocenters within five- and six-membered rings. nih.gov Synergistic catalysis, combining a chiral primary amino acid and an achiral palladium complex, has been successfully applied to the enantioselective α-allylation of α-substituted β-ketoesters, leading to the formation of all-carbon quaternary stereocenters with high enantioselectivity. researchgate.net

Furthermore, chiral phosphoric acid catalysis has been developed for the asymmetric addition of α-alkynyl acyclic ketones to allenamides, providing access to acyclic all-carbon quaternary stereocenters with excellent regioselectivity and high enantioselectivity. nih.gov

This table highlights various strategies for the asymmetric construction of all-carbon quaternary stereocenters.

Mechanistic Insights and Computational Approaches in Allyl 2 Oxocyclohexanecarboxylate Chemistry

Elucidation of Catalytic Cycle Intermediates and Transition States

The catalytic cycle of the palladium-catalyzed decarboxylative allylation of Allyl 2-oxocyclohexanecarboxylate is a well-orchestrated sequence of events involving distinct intermediates and transition states. The process is initiated by the in-situ generation of a zerovalent palladium species, typically from a palladium(II) precursor. chemeurope.com

The key steps in the catalytic cycle are:

Coordination: The active Pd(0) catalyst coordinates to the alkene of the allyl group in the substrate, forming an η² π-allyl-Pd(0) complex. wikipedia.orgorganic-chemistry.org

Oxidative Addition (Ionization): The palladium atom undergoes oxidative addition into the carbon-oxygen bond of the ester. This step involves the expulsion of the carboxylate group, which subsequently decarboxylates to release CO₂, and forms a cationic η³ π-allyl-Pd(II) complex. wikipedia.orgnih.gov This ionization step proceeds with inversion of configuration at the carbon atom. wikipedia.org

Reductive Elimination & Catalyst Regeneration: Following the nucleophilic attack, the product, 2-allyl-cyclohexanone with a newly formed quaternary center, dissociates from the metal, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. chemeurope.com

Studies on related systems have provided deeper insights. For instance, the nature of the counter-ion on the palladium complex can significantly impact catalyst stability and performance. Research on the Tsuji-Trost reaction of allylic alcohols has shown that weakly coordinating counter-ions like triflate (OTf⁻) can lead to more stable and effective cationic palladium complexes compared to halides. While not directly on the title compound, these findings underscore the subtle factors that govern the behavior of catalytic intermediates.

The table below summarizes the key species involved in the catalytic cycle.

| Step | Intermediate/Transition State | Description |

| 1 | η² π-allyl-Pd(0) Complex | The initial coordination of the zerovalent palladium catalyst to the double bond of the allyl group. chemeurope.comorganic-chemistry.org |

| 2 | η³ π-allyl-Pd(II) Complex | Formed via oxidative addition, this cationic intermediate is the key electrophile in the cycle. wikipedia.orgorganic-chemistry.org |

| 3 | Nucleophilic Attack Transition State | The transition state for the attack of the enolate nucleophile on the π-allyl complex. The geometry of this state determines the stereochemical outcome. |

| 4 | Product-Pd(0) Complex | The complex formed after C-C bond formation, prior to dissociation of the final product. |

Role of Ligand-Metal Interactions in Stereocontrol

The enantioselectivity of the asymmetric allylic alkylation of this compound is fundamentally governed by the chiral environment created by the ligand bound to the palladium catalyst. The introduction of chiral phosphine (B1218219) ligands by Trost was a pivotal development that transformed this reaction into a cornerstone of asymmetric synthesis. wikipedia.org

The most widely used ligands for this purpose are the Trost ligands, which are chiral C₂-symmetric bisphosphines derived from 1,2-diaminocyclohexane. chemeurope.comwikipedia.org The mechanism of stereocontrol involves several key interactions:

Chiral Pocket: The chiral ligand coordinates to the palladium center, creating a sterically defined chiral pocket around the metal.

Enantiofacial Discrimination: This chiral environment dictates how the η³ π-allyl-Pd(II) intermediate is oriented. The ligand's structure influences the positioning of the allyl group's termini, making one more accessible to the incoming nucleophile than the other.

Outer-Sphere Attack: For soft enolate nucleophiles, the attack is an outer-sphere process, meaning the nucleophile attacks the allyl group directly, rather than first coordinating to the metal. thieme-connect.com The chiral ligand acts as a "gatekeeper," directing the nucleophile to attack a specific terminus of the allyl group from a specific trajectory, thereby controlling the configuration of the new stereocenter. nih.gov

Studies have shown that the stereochemical outcome can be highly sensitive to the ligand structure. For example, the (S,S)-Trost ligand typically yields the (−)-enantiomer of the product in high enantiomeric excess (ee). chemeurope.comwikipedia.org The bite angle and electronic properties of the phosphine ligand are critical in defining the shape and reactivity of the catalytic complex. Research into different ligand scaffolds continues to be an active area, aiming to fine-tune reactivity and selectivity for a broader range of substrates. chemeurope.com The interplay between the substrate and the catalyst can also lead to complex selectivity outcomes, where both elements exert control over the reaction's stereochemistry. nih.govnih.gov

The following table presents representative data on how ligand choice affects enantioselectivity in Trost AAA reactions of similar substrates.

| Ligand | Substrate Type | Product ee (%) |

| (S,S)-Trost Ligand | Aryl Ether Synthesis | 88% |

| (S,S)-Trost Ligand | Intermediate for Galanthamine/Morphine | 77% |

| Monophosphoramidite (S,S)-L11 | α,α-disubstituted allylic carbonates | up to 97% |

Data sourced from examples of Trost AAA reactions to illustrate the impact of ligands on enantioselectivity. chemeurope.comwikipedia.orgacs.org

Theoretical Studies: Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex potential energy surfaces of catalytic reactions like the palladium-catalyzed decarboxylative allylation. While specific DFT studies focusing exclusively on this compound are not prevalent in the literature, calculations performed on closely related systems provide significant mechanistic clarity.

DFT calculations have been employed to:

Validate Mechanistic Pathways: Theoretical studies support the viability of an outer-sphere mechanism for the decarboxylative allylation of β-keto esters. thieme-connect.com This confirms that the enolate nucleophile attacks the allyl group directly, a crucial detail for understanding stereocontrol.

Analyze Transition States: DFT can model the geometries and energies of the key transition states, particularly the stereochemistry-determining transition state of the nucleophilic attack. For instance, analysis of the transition states for stereodivergent reactions helps to explain the mechanistic origin of how different ligands can lead to opposite enantiomers.

Elucidate Ligand Effects: Computational studies can quantify the non-covalent interactions between the chiral ligand and the substrate within the transition state. acs.org These interactions, such as steric repulsion and hydrogen bonding, are critical for stabilizing one transition state over its diastereomeric counterpart, thus explaining the observed enantioselectivity. Distortion/interaction-activation strain analysis, a tool used in DFT studies, can partition the activation energy into the energy required to deform the reactants into their transition state geometries and the interaction energy between these deformed fragments, offering a quantitative look at the origins of stereoselectivity. acs.org

Predict Reactivity: By comparing the activation barriers for competing reaction pathways, DFT can predict the regio- and stereoselectivity of a reaction, guiding experimental efforts. For example, calculations have been used to rationalize the preference for attack at the more substituted or less substituted carbon of an allyl moiety based on the ligand and nucleophile. gu.se

These computational approaches provide a molecular-level picture of the catalytic cycle that is often inaccessible through experimental means alone, accelerating the development of more efficient and selective catalysts. acs.org

Quantitative Structure-Selectivity Relationships (QSSR) in Asymmetric Catalysis

Quantitative Structure-Selectivity Relationships (QSSR) represent a data-driven approach in chemoinformatics aimed at building predictive models that correlate the structure of catalysts and substrates with the selectivity of chemical reactions. For the asymmetric allylic alkylation of this compound, QSSR offers a powerful strategy to rationalize and predict enantioselectivity, potentially accelerating the discovery of optimal catalysts.

The core principle of QSSR is to mathematically link structural features (descriptors) to an experimental outcome (e.g., enantiomeric excess). The process involves:

Data Set Generation: A diverse set of chiral ligands is used in the reaction with this compound, and the resulting enantiomeric excesses are measured experimentally.

Descriptor Calculation: For each ligand, a series of numerical descriptors are calculated. These can range from simple, local parameters (e.g., steric and electronic parameters of substituents) to complex, global 3D descriptors like molecular interaction fields (MIFs) or chirality codes.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is constructed that best correlates the descriptors with the observed enantioselectivity.

Model Validation and Prediction: The model's predictive power is tested on a separate set of ligands not used in the model-building process. A validated model can then be used to predict the enantioselectivity for new, untested chiral ligands, guiding synthetic efforts toward the most promising candidates.

While specific QSSR studies on this compound are not documented, the methodology has been successfully applied to other asymmetric catalytic reactions. By parameterizing a library of chiral phosphine ligands, a QSSR model could predict which structural features are most critical for achieving high enantioselectivity in the formation of the 2-allyl-cyclohexanone product. This approach holds the promise of transforming catalyst optimization from a trial-and-error process into a more rational, predictive science.

| QSSR Component | Description | Example Descriptors for a Chiral Ligand |

| Data | Experimental enantioselectivity values (ee%) for a series of catalysts. | A set of ee% values for the reaction using various Trost-type ligands. |

| Descriptors | Numerical representations of molecular structure and properties. | Steric (e.g., Sterimol parameters), Electronic (e.g., Hammett parameters), 3D-Field (e.g., MIFs), Topological (e.g., connectivity indices). |

| Model | Mathematical equation linking descriptors to selectivity. | ee% = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... |

| Application | Prediction of selectivity for new catalysts; mechanistic insight. | Screening a virtual library of ligands to identify the top candidates for synthesis and testing. |

Advanced Synthetic Applications of Allyl 2 Oxocyclohexanecarboxylate in Chemical Synthesis

Precursors for the Synthesis of Complex Organic Molecules

The inherent reactivity of Allyl 2-oxocyclohexanecarboxylate makes it an excellent starting point for the synthesis of more elaborate molecular structures. The β-keto ester functionality can be readily manipulated through various reactions, while the allyl group serves as a handle for further functionalization or cyclization.

One of the most powerful applications of allyl β-keto esters like this compound is in palladium-catalyzed decarboxylative allylation reactions. nih.gov This process involves the treatment of the β-keto ester with a palladium(0) catalyst, which leads to the formation of a π-allylpalladium enolate intermediate with the loss of carbon dioxide. This intermediate can then undergo several transformations, including reductive elimination to form α-allyl ketones. This method provides a neutral and efficient way to generate α-allylated cyclohexanones, which are key intermediates in many synthetic routes. nih.gov

The general transformation can be described as follows:

Reaction Scheme: Palladium-Catalyzed Decarboxylative Allylation| Reactant | Catalyst | Product |

|---|

Furthermore, the enolate generated under these conditions can participate in intramolecular aldol (B89426) condensations and Michael additions if an appropriate acceptor is present within the molecule. nih.gov These reactions proceed under neutral conditions, offering an advantage over traditional base-mediated methods. For instance, if the allyl group is functionalized with an aldehyde, an intramolecular aldol reaction can occur, leading to the formation of bicyclic products. nih.gov

The reactivity of the β-keto ester moiety also allows for classical reactions such as the Claisen condensation, which can be used to extend the carbon framework. youtube.com Although esters are less acidic than aldehydes or ketones, they can undergo condensation reactions in the presence of a suitable base to form β-ketoesters, which are versatile synthetic intermediates. youtube.com

Utility in Natural Product Total Synthesis (e.g., Pyrone Diterpenes, (−)-Platencin)

The structural motifs accessible from this compound and its derivatives are prevalent in numerous natural products, making it a valuable starting material in total synthesis.

A significant example is the synthesis of the antibiotic (−)-Platencin . rsc.org While not a direct starting material, the core structure of platencin (B21511) features a complex polycyclic system that can be constructed using methodologies applicable to derivatives of this compound. The synthesis of the tricyclic core of platencin has been achieved through various strategies, including Robinson annulation reactions of precursors derived from bicyclic structures. rsc.org The principles of decarboxylative allylation are central to creating the key quaternary carbon centers found in these complex molecules.

Although direct application of this compound in pyrone diterpene synthesis is not widely documented, the synthesis of related decalin cores, which are central to pyrone diterpenes, often involves strategies that could utilize this precursor. Current time information in Bangalore, IN.nih.govrsc.org For example, a divergent synthesis of pyrone diterpenes has been reported that forges the decalin core using radical polycyclization, with peripheral groups added via decarboxylative radical cross-couplings. Current time information in Bangalore, IN.nih.govrsc.org This highlights the importance of carboxylic acid derivatives in the construction of these natural products.

The following table summarizes the key synthetic strategies where derivatives of this compound are relevant in natural product synthesis.

Table 1: Application in Natural Product Synthesis

| Natural Product | Key Synthetic Strategy | Relevance of this compound |

|---|---|---|

| (−)-Platencin | Decarboxylative Allylation, Robinson Annulation | Derivatives are used to construct the complex polycyclic core and introduce key functional groups. |

Access to Spirocyclic and Fused Polycyclic Systems

The unique structure of this compound makes it an ideal substrate for the synthesis of spirocyclic and fused polycyclic systems, which are important motifs in medicinal chemistry and materials science.

Spirocycles:

A powerful method for the synthesis of optically active spirocycles involves a two-step palladium-catalyzed sequence starting from racemic α-aryl-β-oxo allyl esters, which are structurally related to this compound. nih.gov The first step is a decarboxylative asymmetric allylic alkylation to create a quaternary stereocenter. nih.gov This is followed by an intramolecular Heck reaction to form the spirocyclic core. nih.gov

Another elegant approach to spirocyclic ketones is the gold(I)-catalyzed Claisen-type rearrangement of cyclic enynols. acs.org This reaction proceeds through a cationic allylic vinyl ether gold intermediate, which undergoes a rsc.orgrsc.org-sigmatropic rearrangement to generate the spirocyclic ketone. acs.org While this has been demonstrated on related systems, the underlying principle of a Claisen rearrangement of an allyl vinyl ether, which can be formed from this compound, is a viable strategy for spirocycle synthesis. nih.gov

Table 2: Synthesis of Spirocycles

| Method | Key Intermediate/Reaction | Product Type |

|---|---|---|

| Palladium-Catalyzed Sequence | Decarboxylative Asymmetric Allylic Alkylation, Heck Reaction | Optically Active Spirocycles |

Fused Polycyclic Systems:

Intramolecular cyclizations are a key strategy for constructing fused ring systems. The reaction of 6-allyl-2-cyclohexenones, which can be derived from this compound, can undergo intramolecular [2+2] photocycloadditions to yield tricyclic nonanone frameworks. researchgate.net

Furthermore, intramolecular additions of allylsilanes to enones, a reaction known as the Hosomi-Sakurai reaction, can be used to form fused bicyclic systems. rsc.orgpsu.edu By converting the ester group of this compound to a suitable enone and the allyl group to an allylsilane, an intramolecular cyclization can be triggered by a Lewis acid to form bicyclo[4.3.0]nonane systems. psu.edu The regiochemical outcome of such cyclizations can be controlled by the nature of the unsaturated system. rsc.orgpsu.edu

Building Blocks for Functionalized Heterocycles and Carbocycles

The diverse reactivity of this compound also allows for its use as a building block for a variety of functionalized carbocycles and heterocycles.

Carbocycles:

The synthesis of functionalized carbocycles can be achieved through various intramolecular cyclization strategies. For instance, a visible-light-induced, copper-catalyzed radical carbo-aroylation of unactivated alkenes has been developed for the synthesis of ketonylated carbocycles. nih.gov In this process, an acyl radical, generated from an aroyl chloride, adds to the alkene of a molecule like this compound, followed by an intramolecular radical addition to an appended aryl ring to form a new carbocycle. nih.gov

Ring-closing metathesis (RCM) is another powerful tool for carbocycle synthesis. nih.gov By introducing a second double bond into the molecule, for example by allylation at the α-position, RCM can be used to form five-, six-, and seven-membered rings. The success of these reactions can be highly dependent on the substitution pattern and the catalyst used. nih.gov

Heterocycles:

The 1,3-dicarbonyl moiety of this compound is a classic precursor for the synthesis of various heterocycles through condensation reactions with binucleophiles. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, condensation with ureas or thioureas can be used to synthesize pyrimidine (B1678525) or thiopyrimidine derivatives.

A more advanced strategy involves intramolecular cyclization of derivatives. For example, N-allylthioureas, which could be synthesized from an amino-functionalized derivative of this compound, have been shown to undergo intramolecular heterocyclization to form 1,3-thiazoline derivatives. researchgate.net

Table 3: Synthesis of Functionalized Carbocycles and Heterocycles

| Ring System | Synthetic Method | Key Features |

|---|---|---|

| Carbocycles | Copper-Catalyzed Radical Carbo-aroylation | Forms ketonylated carbocycles under mild, photoredox conditions. |

| Carbocycles | Ring-Closing Metathesis (RCM) | Forms various ring sizes depending on the position of the double bonds. |

| Heterocycles (e.g., Pyrazoles, Isoxazoles) | Condensation with Binucleophiles | Classical and reliable method for heterocycle synthesis from β-dicarbonyls. |

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Methodologies for Allyl 2-oxocyclohexanecarboxylate Synthesis and Transformation

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including this compound. Research in this area is focused on developing methodologies that are more environmentally benign and sustainable.

One key aspect of green synthesis is atom economy , which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. Traditional syntheses of β-keto esters can involve stoichiometric bases and generate significant salt waste. Future methodologies for this compound synthesis will likely focus on catalytic methods that improve atom economy.

The use of renewable resources as starting materials is another cornerstone of sustainable chemistry. While not yet specifically demonstrated for this compound, research into utilizing biomass-derived feedstocks for the synthesis of cyclohexanone (B45756) derivatives and allyl alcohol could provide a greener pathway to this compound.

Biocatalysis offers a promising avenue for the sustainable synthesis and transformation of this compound. Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high chemo-, regio-, and stereoselectivity. The use of enzymes for the synthesis of 2-oxocarboxylic acids from renewable feedstocks has been explored, suggesting the potential for biocatalytic routes to the cyclohexanone-2-carboxylate core. Furthermore, enzymatic transformations of the final product could lead to novel, chiral derivatives.

Solvent-free reaction conditions represent another important green chemistry principle. Performing reactions in the absence of volatile organic solvents can significantly reduce environmental impact and simplify product purification. Research into solid-state reactions or reactions under neat conditions for the synthesis of β-keto esters could be extended to this compound.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Atom Economy | Development of catalytic reactions that minimize byproduct formation. |

| Renewable Resources | Utilization of biomass-derived cyclohexanone and allyl alcohol. |

| Biocatalysis | Enzymatic synthesis of the keto-ester core and subsequent transformations. |

| Solvent-Free Conditions | Performing synthesis under neat or solid-state conditions to reduce solvent waste. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability, along with the potential for rapid reaction optimization.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The synthesis of structurally related α-ketoesters and β-ketoesters has been successfully demonstrated in flow systems. These methodologies could be adapted for the continuous production of this compound, enabling safer handling of reactive intermediates and facilitating scale-up.

Automated synthesis platforms , such as the Chemspeed Swing ISYNTH and AutoMATE systems, allow for high-throughput experimentation and optimization of reaction conditions. These platforms can automatically perform a large number of reactions in parallel, varying parameters like catalyst, solvent, and temperature. Integrating the synthesis of this compound into such a platform would enable the rapid screening of different catalytic systems and reaction conditions to identify the most efficient and selective methods. This approach can significantly accelerate the discovery of novel synthetic routes and the optimization of existing ones.

| Platform | Potential Application for this compound |

| Flow Chemistry | Continuous and scalable production with precise control over reaction parameters. |

| Automated Synthesis | High-throughput screening of catalysts and conditions for synthesis and transformation. |

Exploration of Novel Catalytic Systems and Activation Modes

Research into novel catalytic systems and activation modes is crucial for developing more efficient and selective syntheses of this compound and for enabling new transformations of this molecule.

The palladium-catalyzed asymmetric allylic alkylation of β-keto esters is a well-established method for creating chiral centers. The development of new chiral ligands, such as advanced phosphinooxazoline (PHOX) and ferrocene-based ligands, continues to improve the enantioselectivity of these reactions. These catalysts could be applied to the synthesis of chiral derivatives of this compound.

A more recent and novel activation mode is singly occupied molecular orbital (SOMO) catalysis . This approach involves the one-electron oxidation of an enamine intermediate, forming a radical cation that can undergo allylation. This method has been successfully used for the direct α-allylation of ketones and could potentially be adapted for the synthesis of this compound.

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering unique reactivity under mild conditions. Photocatalysis, using light to drive chemical reactions, has been employed for the radical synthesis of various organic molecules. Electrocatalysis, which uses an electric current to promote reactions, has been applied to the carboxylation of allyl electrophiles. The application of these technologies to the synthesis and transformation of this compound could open up new reaction pathways and provide access to novel derivatives.

| Catalytic System / Activation Mode | Potential Application |

| Advanced Chiral Ligands | Enantioselective synthesis of chiral this compound derivatives. |

| SOMO Catalysis | A novel activation mode for the direct allylation of the cyclohexanone core. |

| Photocatalysis | Light-driven synthesis and transformations, potentially involving radical intermediates. |

| Electrocatalysis | Electrochemical synthesis and functionalization of the molecule. |

Diversification of Chemical Applications Beyond Traditional Synthesis

While this compound is primarily a synthetic intermediate, its bifunctional nature—possessing both an allyl group and a β-keto ester moiety—makes it a versatile building block for the synthesis of more complex molecules.

The decarboxylative allylation of similar β-keto esters has been a key step in the total synthesis of several natural products. The resulting 2-allyl-cyclohexanone derivatives can be further elaborated into complex polycyclic systems, such as fused [6.5]- and [6.6]-bicyclic structures, and caprolactone (B156226) derivatives. This suggests that this compound can serve as a valuable precursor in the synthesis of biologically active compounds and natural products.

The allyl group itself is a versatile functional handle that can undergo a wide range of transformations, including oxidation, reduction, and addition reactions. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. The β-keto ester functionality can be readily transformed into other functional groups or used in cyclization reactions to form heterocyclic compounds.

The combination of these two reactive sites in a single molecule makes this compound a potentially valuable building block for the construction of compound libraries for drug discovery and materials science applications.

| Functional Group | Potential Transformations | Resulting Structures |

| Allyl Group | Oxidation, reduction, addition, metathesis | Functionalized side chains, new ring systems |

| β-Keto Ester | Decarboxylation, cyclization, reduction, alkylation | Ketones, heterocycles, diols, substituted rings |

Q & A

Q. What are the recommended synthetic routes for preparing Allyl 2-oxocyclohexanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves esterification of 2-oxocyclohexanecarboxylic acid with allyl alcohol using acid catalysts (e.g., sulfuric acid) under reflux. Alternatively, transesterification of methyl 2-oxocyclohexanecarboxylate with allyl alcohol in the presence of lipases or Lewis acids (e.g., Ti(OiPr)₄) can improve regioselectivity . Key parameters include temperature (80–120°C), solvent polarity (e.g., toluene for azeotropic water removal), and catalyst loading (1–5 mol%). Yields typically range from 60–85%, with impurities arising from allyl group migration or keto-enol tautomerism. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the allyl group (δ 5.8–6.0 ppm, multiplet for CH₂=CH–; δ 4.6–4.8 ppm, doublet for –OCH₂–) and cyclohexanone protons (δ 2.1–2.5 ppm, multiplet for CO–CH₂). Integration ratios should confirm stoichiometry .

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O). Absence of –OH stretches (3300 cm⁻¹) confirms esterification .

- MS : Molecular ion peak at m/z 196 (C₁₀H₁₂O₃) with fragmentation patterns showing loss of allyloxy (–OCH₂CH=CH₂, m/z 139) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (potential irritant).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction pathways for this compound be optimized to minimize side reactions (e.g., Claisen rearrangements or polymerization)?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (≤80°C) reduce Claisen rearrangement of the allyl ester to γ,δ-unsaturated ketones.

- Inhibitors : Add radical scavengers (e.g., BHT, 0.1–0.5 wt%) to prevent allyl group polymerization .

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates and suppress tautomerism .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?

- Methodological Answer :

- Molecular Orbital Analysis : Use Gaussian 16 with B3LYP/6-31G(d) to model π-orbital interactions in the allyl group and ketone moiety. The LUMO (ketone) and HOMO (allyl) overlap predicts nucleophilic attack sites .

- Transition State Modeling : Identify energy barriers for Claisen rearrangements using Nudged Elastic Band (NEB) methods .

Q. How can contradictory data on reaction yields be resolved when varying catalysts (e.g., enzymatic vs. acidic)?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to isolate variables (catalyst type, solvent, temperature). For example, lipases (e.g., CAL-B) may outperform acids in non-polar solvents due to improved substrate binding .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to compare rate constants (k) and activation energies (Eₐ) across conditions .

Q. What advanced purification techniques (e.g., preparative HPLC, crystallization) are effective for isolating high-purity this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.